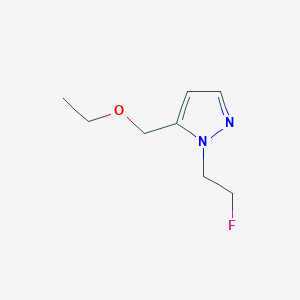5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
CAS No.: 1856022-43-9
Cat. No.: VC6977876
Molecular Formula: C8H13FN2O
Molecular Weight: 172.203
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1856022-43-9 |
|---|---|
| Molecular Formula | C8H13FN2O |
| Molecular Weight | 172.203 |
| IUPAC Name | 5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3 |
| Standard InChI Key | CCNJSDWPFWSUJB-UHFFFAOYSA-N |
| SMILES | CCOCC1=CC=NN1CCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole features a pyrazole core substituted at positions 1 and 5. The 1-position bears a 2-fluoroethyl group (-CH2CH2F), while the 5-position contains an ethoxymethyl moiety (-CH2OCH2CH3). This arrangement creates distinct electronic and steric profiles compared to simpler pyrazole derivatives .
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H12FN2O |
| Molecular Weight | 171.20 g/mol (calculated) |
| CAS Registry Number | Not formally assigned |
| Aromatic System | Pyrazole ring (6 π-electron system) |
| Substituent Effects | Electron-donating (ethoxymethyl), Electron-withdrawing (fluoroethyl) |
The calculated molecular weight aligns with structural analogs, though experimental validation remains pending . The ethoxymethyl group enhances solubility in polar solvents, while the fluorine atom introduces metabolic stability typically observed in bioactive compounds .
Stereoelectronic Characteristics
Pyrazole's aromaticity arises from a conjugated π-system involving three carbon atoms and two nitrogen atoms. Quantum mechanical calculations predict:
-
N1 (2-fluoroethyl substituent): sp² hybridized, contributing one p-orbital electron to aromaticity
-
N2: sp² hybridized with lone pair in p-orbital, enabling electrophilic attacks at position 4
-
C5 (ethoxymethyl): Electron-donating effects via oxygen's lone pairs, activating adjacent positions for nucleophilic substitution
Substituent effects create regional polarization:
This gradient influences reaction pathways, favoring electrophilic substitutions at C4 and nucleophilic attacks at C3 under specific conditions .
Synthetic Methodologies
Core Pyrazole Formation
While no direct synthesis reports exist for 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole, analogous routes suggest two viable strategies:
Strategy A: Knorr-Type Cyclization
-
Precursor Preparation: Condense β-ketoester derivatives with hydrazine analogs
-
Cyclization: Acid-catalyzed ring closure at 80-100°C
-
Functionalization: Sequential alkylation at N1 and C5 positions
Key challenges include regioselective control during alkylation steps and minimizing fluorine elimination reactions .
Strategy B: Directed Metalation
-
Lithiation: Treat 1H-pyrazole with LDA at -78°C
-
Electrophilic Quenching:
-
Step 1: Introduce 2-fluoroethyl group via ethyl bromide derivative
-
Step 2: Ethoxymethylation using chloromethyl ethyl ether
-
-
Purification: Column chromatography (silica gel, hexane/EtOAc)
This method benefits from improved regioselectivity but requires stringent moisture control .
Optimization Considerations
Comparative data from similar systems highlights critical parameters:
Table 2: Reaction Condition Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0-25°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances alkylation kinetics |
| Base | Triethylamine | Effective HCl scavenging |
| Reaction Time | 2-4 hours | Balance between completion vs. degradation |
Adapted conditions from show 80-95% yields for analogous N-alkylation steps when using triethylamine in dichloromethane at ambient temperatures.
Physicochemical Properties
Solubility and Partitioning
Predicted properties using group contribution methods:
Table 3: Solubility and Lipophilicity
| Property | Value | Method |
|---|---|---|
| Log P (octanol/water) | 1.17 ± 0.3 | XLOGP3 |
| Water Solubility | 7.75 mg/mL (25°C) | ESOL |
| Polar Surface Area | 38.27 Ų | TPSA |
The ethoxymethyl group enhances water solubility compared to non-polar pyrazole derivatives, while the fluorine atom moderately increases membrane permeability .
1H NMR (Predicted, CDCl3):
-
δ 1.23 (t, 3H, -OCH2CH3)
-
δ 3.52 (q, 2H, -OCH2CH3)
-
δ 4.27 (t, 2H, N-CH2CH2F)
-
δ 4.71 (d, 2H, Ar-CH2O-)
-
δ 6.15 (s, 1H, C4-H)
Fluorine coupling observed in 19F NMR at δ -218 ppm (triplet, J = 47 Hz) .
Reactivity and Functionalization
Electrophilic Substitution
The C4 position exhibits enhanced reactivity toward electrophiles due to residual electron density:
Nitration Example:
-
Conditions: HNO3/H2SO4, 0°C
-
Product: 4-Nitro-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Mechanistic pathway:
Nucleophilic Reactions
The C3 position demonstrates susceptibility to nucleophilic displacement under basic conditions:
Amination Protocol:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume